Superior Carcinogenic Potency in Mice Compared to Pentanal Methylformylhydrazone (PMFH)
In a standardized cross-study comparison using the Carcinogenic Potency Database (CPDB), N-(hexylideneamino)-N-methylformamide (HMFH) demonstrates a significantly lower TD50 value in mice than its C5 analog, pentanal methylformylhydrazone (PMFH). A lower TD50 indicates a higher carcinogenic potency, as a smaller daily dose is required to induce tumors in 50% of a test population. The quantified difference is critical for researchers requiring a more potent carcinogen for a specific experimental model or for those aiming to minimize the required dose [1].
| Evidence Dimension | Carcinogenic Potency in Swiss Mice (Harmonic Mean TD50) |
|---|---|
| Target Compound Data | 2.33 mg/kg/day (HMFH, hexanal analog, C6) |
| Comparator Or Baseline | 3.42 mg/kg/day (PMFH, pentanal analog, C5) |
| Quantified Difference | HMFH is approximately 1.5 times more potent (TD50 is 32% lower) than PMFH. |
| Conditions | Data derived from harmonized CPDB analysis of multiple chronic oral gavage bioassays in Swiss mice. Both compounds were administered via intragastric instillations. |
Why This Matters
Procurement of HMFH over PMFH is essential for experiments requiring a more potent carcinogenic stimulus at a lower administered dose, directly impacting study design and ethical considerations.
- [1] Carcinogenic Potency Database (CPDB). (2007). Hexanal methylformylhydrazone Summary. Thomas Slone. Retrieved from https://cpdb.thomas-slone.org/chempages/HEXANAL METHYLFORMYLHYDRAZONE.html View Source
- [2] Carcinogenic Potency Database (CPDB). (2007). Pentanal methylformylhydrazone Summary. Thomas Slone. Retrieved from https://www.cpdb.thomas-slone.org/chempages/PENTANAL METHYLFORMYLHYDRAZONE.html View Source
